5-(Piperidin-1-YL)pyridin-2-amine

Catalog No.
S683700
CAS No.
94924-94-4
M.F
C10H15N3
M. Wt
177.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Piperidin-1-YL)pyridin-2-amine

CAS Number

94924-94-4

Product Name

5-(Piperidin-1-YL)pyridin-2-amine

IUPAC Name

5-piperidin-1-ylpyridin-2-amine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)

InChI Key

NEUQZUUDMLYGQM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CN=C(C=C2)N

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)N

Synthesis and Characterization:

-(Piperidin-1-YL)pyridin-2-amine, also known as 2-amino-5-piperidinopyridine, is an organic compound with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol. Studies have reported various methods for its synthesis, including:

  • Suzuki-Miyaura coupling reaction between 2-bromopyridine and (5-piperidinyl)boronic acid [].
  • Nucleophilic substitution reaction between 2-fluoropyridine and piperidine [].

These studies also detail characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound [, ].

Potential Applications:

Research suggests that 5-(Piperidin-1-YL)pyridin-2-amine might hold potential applications in various scientific fields, including:

  • Medicinal Chemistry: Due to the presence of the piperidine and pyridine rings, which are common pharmacophores in various drugs, this compound has been investigated for its potential biological activities. Studies have reported its anticonvulsant and analgesic properties, although further research is needed to explore its therapeutic potential [, ].
  • Material Science: The compound's aromatic structure and the presence of the nitrogen atoms suggest potential applications in the development of new materials with specific functionalities, such as ligands for metal complexes or components in organic electronics [].

5-(Piperidin-1-yl)pyridin-2-amine is an organic compound characterized by a piperidine ring attached to a pyridine structure. Its molecular formula is C10H15NC_{10}H_{15}N, and it has a molecular weight of approximately 149.24 g/mol. The compound features a nitrogen atom in both the piperidine and pyridine rings, contributing to its potential biological activity and reactivity in various

  • Substitution Reactions: The amine group can act as a nucleophile, participating in nucleophilic substitution reactions with electrophiles.
  • Oxidation and Reduction: The compound may undergo oxidation to form N-oxides or reduction of the pyridine ring.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

These reactions are significant for synthesizing derivatives and exploring its chemical properties further.

Research indicates that 5-(Piperidin-1-yl)pyridin-2-amine exhibits notable biological activities, particularly as a potential pharmacological agent. Its interaction with various biological targets, including protein kinases, suggests it may influence pathways related to cell growth and proliferation. Specific studies have highlighted its potential as an inhibitor of serine/threonine-protein kinase B-Raf, impacting the MAPK/ERK signaling pathway, which is crucial in cancer biology.

The synthesis of 5-(Piperidin-1-yl)pyridin-2-amine typically involves several methods:

  • Direct Amination: This method involves the reaction of piperidine with pyridine derivatives under specific conditions to yield the desired compound.
  • Bromination and Substitution: Starting from brominated pyridine derivatives, nucleophilic substitution can replace the bromine with a piperidine moiety.
  • One-Pot Reactions: Recent advances have introduced one-pot synthetic methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

5-(Piperidin-1-yl)pyridin-2-amine has several applications in medicinal chemistry:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents targeting various diseases, particularly cancers.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research laboratories.

Studies investigating the interactions of 5-(Piperidin-1-yl)pyridin-2-amine with biological targets have revealed its potential as an inhibitor of specific protein kinases. The compound's ability to modulate signaling pathways suggests it could play a role in drug development for diseases where these pathways are dysregulated, such as cancer .

Several compounds share structural similarities with 5-(Piperidin-1-yl)pyridin-2-amine. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
5-Bromo-3-(piperidin-1-yl)pyridin-2-amineContains a bromine substituent at position 3Alters reactivity and biological interactions
3-(Piperidin-1-yl)pyridineLacks the amine at position 5Different chemical reactivity
5-Bromo-3-(morpholin-4-yl)pyridin-2-amineSubstituted with a morpholine ring instead of piperidineInfluences solubility and stability

The unique combination of the piperidine ring and the specific positioning of functional groups in 5-(Piperidin-1-yl)pyridin-2-amine distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-piperidin-1-ylpyridin-2-amine

Dates

Last modified: 08-15-2023

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